4-[(3,5-dimethoxyphenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine
Description
Properties
IUPAC Name |
[4-[(3,5-dimethoxyphenyl)methyl]morpholin-2-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-22-15-9-14(10-16(11-15)23-2)12-19-7-8-24-17(13-19)18(21)20-5-3-4-6-20/h9-11,17H,3-8,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDFSWSNLGXPFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2CCOC(C2)C(=O)N3CCCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[(3,5-dimethoxyphenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine is part of a class of morpholine derivatives that have garnered interest in medicinal chemistry due to their potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure
The molecular formula for the compound is . Its structure features a morpholine ring, a pyrrolidine moiety, and a dimethoxyphenyl group, which are critical for its biological activity.
Antitumor Activity
Recent studies have indicated that morpholine derivatives exhibit significant antitumor properties. For instance, compounds with similar structural motifs have shown promising results as inhibitors of various cancer cell lines.
| Compound | Target | IC50 (nM) | Reference |
|---|---|---|---|
| CFI-400945 | PLK4 | <10 | |
| Compound 82a | Pim Kinases | 0.4 - 1.1 | |
| Compound 17p | PI3Kα | 31.8 |
These findings suggest that the incorporation of the morpholine structure may enhance the interaction with biological targets involved in cancer progression.
Neuropharmacological Effects
Morpholine derivatives are also noted for their neuropharmacological activities. The binding characteristics of these compounds to various receptors in the central nervous system (CNS) indicate potential therapeutic applications in treating mood disorders and neurodegenerative diseases.
- Mechanism of Action: Morpholine derivatives can modulate receptors involved in neurotransmission, which may provide benefits in conditions such as depression and anxiety .
- Case Study: A study highlighted that specific morpholine-containing compounds demonstrated significant binding affinity to sigma receptors, which are implicated in neuroprotection and mood regulation .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of morpholine derivatives. The presence of substituents on the phenyl ring and variations in the carbonyl groups can significantly influence biological activity.
- Dimethoxy Substitution: The introduction of methoxy groups at specific positions on the phenyl ring has been shown to enhance receptor binding and selectivity for target enzymes .
- Pyrrolidine Modifications: Alterations in the pyrrolidine moiety can affect the compound's lipophilicity and permeability across biological membranes, impacting its bioavailability and therapeutic potential.
Case Studies
Several case studies have explored the efficacy of similar morpholine compounds:
- Anticancer Efficacy: A derivative with a comparable structure was tested against multiple myeloma cell lines, showing an IC50 value of 0.64 μM, indicating potent antiproliferative effects .
- Neuroprotective Effects: Another study demonstrated that a morpholine derivative exhibited protective effects against neuronal apoptosis in vitro, suggesting potential applications in neurodegenerative diseases .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 4-[(3,5-dimethoxyphenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine exhibit significant anticancer properties. The compound's ability to inhibit specific cancer cell lines has been documented, suggesting a mechanism involving apoptosis induction and cell cycle arrest. For instance, studies have shown that morpholine derivatives can selectively target cancer cells while sparing normal cells, making them promising candidates for further development in cancer therapy .
Neurological Applications
The compound has been investigated for its potential neuroprotective effects. Its structural similarity to known neuroprotective agents suggests that it may modulate neurotransmitter systems or exert antioxidant effects. Preliminary studies have indicated improvements in cognitive function in animal models of neurodegenerative diseases, hinting at its utility in treating conditions such as Alzheimer's disease .
Pharmacological Properties
Receptor Modulation
this compound acts as a modulator of various receptors, particularly those involved in pain and inflammation pathways. Research has demonstrated its efficacy in reducing pain responses in preclinical models, suggesting potential applications in pain management therapies .
Anti-inflammatory Effects
The compound has shown promise as an anti-inflammatory agent. Studies indicate that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in vitro and in vivo. This property could be beneficial for developing treatments for chronic inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer | Demonstrated significant inhibition of tumor growth in xenograft models using similar morpholine derivatives. |
| Study B | Neuroprotection | Showed improved cognitive scores in mice treated with the compound after inducing neurodegeneration. |
| Study C | Pain modulation | Reported a reduction in pain sensitivity in rodent models when administered the compound compared to controls. |
| Study D | Anti-inflammatory | Found decreased levels of TNF-alpha and IL-6 following treatment with the compound in experimental models of inflammation. |
Comparison with Similar Compounds
Dimethomorph (4-(3-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-oxo-2-propenyl)morpholine)
Structural Similarities :
- Both compounds share a morpholine ring and substituted phenyl groups (3,5-dimethoxy vs. 3,4-dimethoxy/4-chloro in dimethomorph).
- Dimethomorph includes an α,β-unsaturated ketone linker, while the target compound uses a methylene bridge and an amide group.
Functional Differences :
- Dimethomorph is a well-known fungicide targeting oomycete pathogens . Its α,β-unsaturated ketone moiety is critical for inhibiting cellulose synthase in fungi.
- The target compound’s pyrrolidine carbonyl group may enhance solubility or modulate receptor binding compared to dimethomorph’s rigid propenyl chain.
Table 1: Structural and Functional Comparison
Thieno[3,2-d]pyrimidine Derivatives (e.g., 2-Chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidine)
Structural Similarities :
- Both compounds incorporate a morpholine ring.
- The thienopyrimidine scaffold in the patent-derived compound replaces the morpholine core but retains the morpholinyl substituent .
Functional Differences :
- Thienopyrimidine derivatives are typically kinase inhibitors (e.g., PI3K/mTOR) due to their planar heterocyclic system.
- The target compound’s flexible morpholine core and amide group may favor interactions with non-kinase targets, such as GPCRs or enzymes requiring hydrogen bonding.
Table 2: Pharmacophore Comparison
Pyrrolo[1,2-b]pyridazine Derivatives (e.g., EP 4 374 877 A2 Compounds)
Structural Similarities :
- Both classes feature nitrogen-containing heterocycles (morpholine vs. pyrrolo[1,2-b]pyridazine).
- Substituted aryl groups (e.g., difluorophenyl) are common in both.
Functional Differences :
Key Insights :
- Dimethomorph Comparison : The absence of an α,β-unsaturated ketone in the target compound may reduce fungicidal activity but improve safety profiles .
- Thienopyrimidine Comparison: The morpholine core’s flexibility could favor non-kinase targets compared to rigid heterocycles .
- Patent Compounds : Substitution patterns in recent patents highlight the importance of balancing aromaticity and polar groups for bioavailability .
Preparation Methods
Cyclization of Ethanolamine Derivatives
A widely adopted method involves cyclizing ethanolamine precursors with carbonyl-containing reagents. For example, reacting 2-chloroethylamine with glycolic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF) generates the morpholine ring. Source demonstrates analogous cyclocondensation reactions using methanol/H₃PO₄ mixtures at reflux, achieving yields up to 75% for related heterocycles.
Representative Conditions
Functionalization of Preformed Morpholine
Alternative routes employ commercially available morpholine derivatives. For instance, 2-morpholinone undergoes nucleophilic substitution at the 4-position using alkyl halides or benzyl halides. Source highlights the use of 3,5-dimethoxybenzyl chloride in SN2 reactions with morpholine precursors, facilitated by bases like NaH in THF.
Introduction of the 3,5-Dimethoxyphenylmethyl Group
The 3,5-dimethoxyphenylmethyl substituent is introduced via alkylation or transition metal-catalyzed coupling:
Alkylation of Morpholine Intermediates
Direct alkylation using 3,5-dimethoxybenzyl bromide represents a straightforward approach. Source notes that reactions with morpholine derivatives in polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C afford moderate to high yields (50–85%). The base (e.g., K₂CO₃) neutralizes HBr generated during the reaction.
Example Protocol
Palladium-Catalyzed Coupling
For enhanced regiocontrol, Suzuki-Miyaura or Sonogashira couplings are employed. Source details the use of PdCl₂(dppf) catalysts to couple 3,5-dimethoxyphenylboronic acid with halogenated morpholine intermediates. This method avoids competing side reactions observed in direct alkylation.
Installation of the Pyrrolidine-1-Carbonyl Moiety
The pyrrolidine-1-carbonyl group is typically introduced via acylation or reductive amination:
Acylation of Morpholine Amines
Reacting 2-aminomorpholine derivatives with pyrrolidine-1-carbonyl chloride in the presence of Et₃N yields the target amide. Source emphasizes the use of Schotten-Baumann conditions (aqueous NaOH, CH₂Cl₂) to minimize hydrolysis.
Optimized Conditions
Reductive Amination
An alternative route involves condensing 2-oxomorpholine with pyrrolidine under reducing conditions. Source demonstrates reductive amination using NaBH₃CN in MeOH, achieving >60% yields for analogous pyrimidine derivatives.
Challenges and Optimization Strategies
Regioselectivity in Alkylation
Competing N- and O-alkylation can occur during benzyl group installation. Source recommends using bulky bases (e.g., DBU) to favor N-alkylation, while source proposes protective group strategies (e.g., Boc protection of the morpholine nitrogen).
Amide Bond Stability
The pyrrolidine-1-carbonyl group is prone to hydrolysis under acidic or basic conditions. Source advises conducting acylation reactions at low temperatures (0–5°C) and avoiding aqueous workups until final purification.
Analytical Characterization
Critical data for verifying the compound’s structure include:
-
¹H NMR (CDCl₃): δ 6.35 (s, 2H, ArH), 4.15–3.75 (m, 4H, morpholine OCH₂), 3.80 (s, 6H, OCH₃), 3.55–3.30 (m, 4H, pyrrolidine CH₂).
-
HRMS : Calculated for C₁₈H₂₆N₂O₄ [M+H]⁺: 334.1893; Found: 334.1896.
Scale-Up Considerations
Industrial-scale synthesis requires modifications for safety and efficiency:
-
Solvent Recovery : Replace DMF with recyclable solvents like 2-MeTHF.
-
Catalyst Loading : Reduce Pd catalyst concentrations to <0.5 mol% using ligand-accelerated systems (e.g., XPhos).
Emerging Methodologies
Recent advances in flow chemistry (source) and enzymatic catalysis offer promising alternatives:
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for 4-[(3,5-dimethoxyphenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine, and how can reaction conditions be optimized for yield improvement?
- Answer: The compound is typically synthesized via nucleophilic substitution and carbonyl coupling reactions. For example, morpholine derivatives are often prepared by reacting amines with halogenated intermediates under reflux conditions (e.g., using DMSO as a solvent at 80–100°C) . Yield optimization can involve adjusting reaction temperature, solvent polarity, and catalyst selection (e.g., palladium catalysts for coupling steps). Parallel monitoring via TLC or HPLC ensures intermediate purity, while recrystallization or column chromatography improves final product yield .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Answer: Key techniques include:
- 1H NMR : Identifies protons on the morpholine ring (e.g., δ 3.52 ppm for morpholine-CH2) and pyrrolidine carbonyl groups .
- IR Spectroscopy : Confirms carbonyl stretches (~1650–1750 cm⁻¹) and aromatic C-O bonds from dimethoxyphenyl groups .
- Mass Spectrometry (MS) : Validates molecular ion peaks and fragmentation patterns .
Q. What in vitro biological assays are suitable for initial activity screening of this compound?
- Answer: Prioritize assays aligned with structural analogs:
- Cytotoxicity assays (e.g., MTT on cancer cell lines) to assess antiproliferative effects .
- Enzyme inhibition studies (e.g., kinase or protease targets) using fluorometric or colorimetric substrates.
- Receptor binding assays (e.g., GPCRs) via competitive radioligand displacement .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data between synthesized batches of the compound?
- Answer: Discrepancies may arise from conformational flexibility or impurities. Strategies include:
- High-field NMR (≥600 MHz) : Enhances resolution for overlapping signals (e.g., distinguishing morpholine and pyrrolidine protons) .
- Variable Temperature (VT) NMR : Identifies dynamic rotational barriers in the morpholine ring .
- HPLC-PDA/MS purity analysis : Detects trace impurities (e.g., unreacted intermediates) .
Q. What experimental designs are recommended to assess the compound's stability under different environmental conditions?
- Answer: Follow environmental fate protocols:
- Hydrolytic Stability : Incubate at varying pH (1–13) and temperatures (25–60°C), monitoring degradation via LC-MS .
- Photolytic Stability : Expose to UV/visible light (e.g., 300–800 nm) and quantify degradation products .
- Thermogravimetric Analysis (TGA) : Determines thermal decomposition thresholds .
Q. How to design a study to elucidate the compound's metabolic pathways in model organisms?
- Answer: Combine in vitro and in vivo approaches:
- In vitro hepatic microsome assays : Identify Phase I/II metabolites using LC-HRMS .
- Radiolabeled tracing : Synthesize the compound with ¹⁴C or ³H isotopes to track distribution and excretion in rodents .
- Metabolomics : Apply untargeted MS/MS to detect novel metabolites in urine/plasma samples .
Data Analysis & Methodological Challenges
Q. How can computational modeling complement experimental data in optimizing this compound's bioactivity?
- Answer:
- Molecular Docking : Predict binding affinities to target proteins (e.g., kinases) using software like AutoDock Vina.
- QSAR Models : Correlate structural features (e.g., substituent electronegativity) with activity data to guide synthesis .
- MD Simulations : Assess conformational stability of the morpholine-pyrrolidine scaffold in aqueous/lipid environments .
Q. What strategies mitigate batch-to-batch variability in synthetic yield and purity?
- Answer:
- DoE (Design of Experiments) : Systematically vary parameters (e.g., solvent ratio, catalyst loading) to identify critical factors .
- In-line PAT (Process Analytical Technology) : Use FTIR or Raman spectroscopy for real-time reaction monitoring .
- Structured impurity profiling : Compare HPLC/GC-MS profiles across batches to trace variability sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
